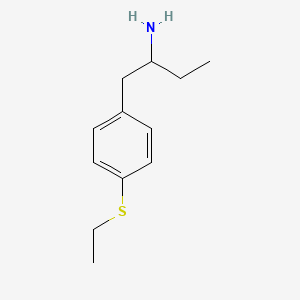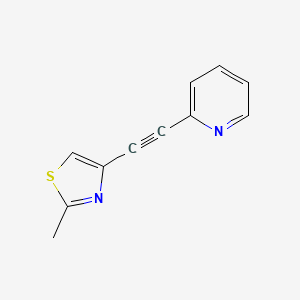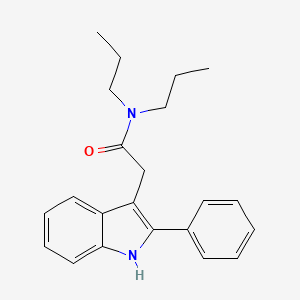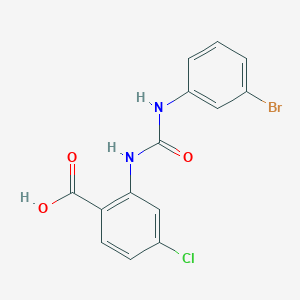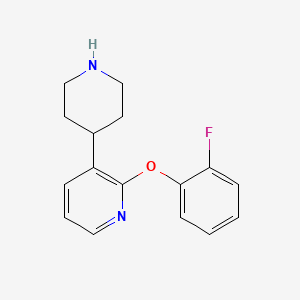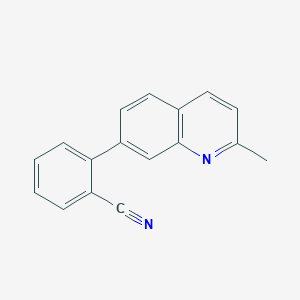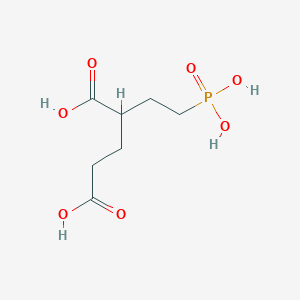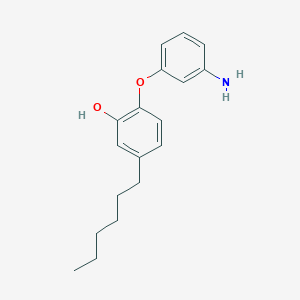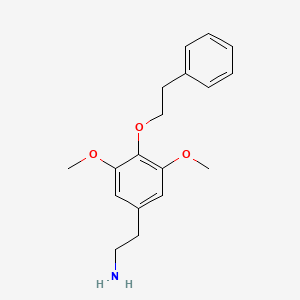
2-(3-Benzylquinoxalin-2-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bencilquinoxalin-2-ilamino)etanol es un compuesto químico que pertenece a la familia de las quinoxalinas. Las quinoxalinas son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de pirazina. Este compuesto en particular se caracteriza por la presencia de un grupo bencilo unido al anillo de quinoxalina y un grupo etanol unido al grupo amino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-bencilquinoxalin-2-ilamino)etanol normalmente implica los siguientes pasos:
Formación del núcleo de quinoxalina: El núcleo de quinoxalina se puede sintetizar por la condensación de o-fenilendiamina con un compuesto 1,2-dicarbonílico, como la benzil, en condiciones ácidas.
Bencilación: El núcleo de quinoxalina se bencila entonces utilizando cloruro de bencilo en presencia de una base como el carbonato de potasio.
Aminación: La quinoxalina bencilada se hace reaccionar con etanolamina para introducir el grupo etanol.
Métodos de producción industrial
La producción industrial de 2-(3-bencilquinoxalin-2-ilamino)etanol puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación como la cristalización y la cromatografía para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-bencilquinoxalin-2-ilamino)etanol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de óxido de N-quinoxalina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinoxalina en derivados de dihidroquinoxalina.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean nucleófilos como los haluros de alquilo y los cloruros de acilo en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen óxidos de N-quinoxalina, dihidroquinoxalinas y diversos derivados de quinoxalina sustituidos.
Aplicaciones Científicas De Investigación
2-(3-bencilquinoxalin-2-ilamino)etanol tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga como posible inhibidor de la monoaminooxidasa A, una enzima implicada en la degradación de los neurotransmisores.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Estudios biológicos: Se utiliza en estudios relacionados con su actividad biológica, incluyendo sus posibles propiedades anticancerígenas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de 2-(3-bencilquinoxalin-2-ilamino)etanol implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor de la monoaminooxidasa A, se une al sitio activo de la enzima, impidiendo la degradación de neurotransmisores como la serotonina y la dopamina. Esto conduce a niveles elevados de estos neurotransmisores en el cerebro, lo que puede tener efectos terapéuticos en afecciones como la depresión y la ansiedad. .
Comparación Con Compuestos Similares
Compuestos similares
3-bencilquinoxalina: Carece del grupo etanol, pero comparte el núcleo de bencilquinoxalina.
2-(3-bencilquinoxalin-2-il)etanamina: Estructura similar, pero con un grupo etanamina en lugar de etanol.
3-bencil-2-sustituidas quinoxalinas: Diversos derivados con diferentes sustituyentes en el anillo de quinoxalina.
Singularidad
2-(3-bencilquinoxalin-2-ilamino)etanol es único debido a la presencia tanto de los grupos bencilo como etanol, que confieren propiedades químicas y actividades biológicas específicas. Su capacidad para inhibir la monoaminooxidasa A lo distingue de otros derivados de quinoxalina, lo que lo convierte en un compuesto valioso en la química medicinal. .
Propiedades
Fórmula molecular |
C17H17N3O |
|---|---|
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
2-[(3-benzylquinoxalin-2-yl)amino]ethanol |
InChI |
InChI=1S/C17H17N3O/c21-11-10-18-17-16(12-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17/h1-9,21H,10-12H2,(H,18,20) |
Clave InChI |
SNVOYVYEVPVVNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


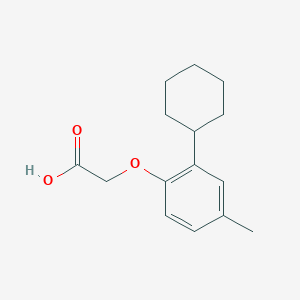
![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)

